2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide
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Overview
Description
2-(1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide is a complex organic compound with the molecular formula C16H18N4 This compound is characterized by its unique pyrrolo[3,4-d]pyridazin structure, which is a fused ring system containing both pyrrole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide typically involves multiple steps:
Formation of the Pyrrolo[3,4-d]pyridazin Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Methyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Acetohydrazide Moiety: This step involves the reaction of the pyrrolo[3,4-d]pyridazin derivative with acetohydrazide under suitable conditions, such as refluxing in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine: A closely related compound with a similar core structure but lacking the acetohydrazide moiety.
Pyrrolopyrazine Derivatives: Compounds with a similar fused ring system but different substituents and functional groups.
Uniqueness
2-(1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide is unique due to the presence of the acetohydrazide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N5O |
---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
2-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)acetohydrazide |
InChI |
InChI=1S/C12H17N5O/c1-6-11-8(3)17(5-10(18)14-13)9(4)12(11)7(2)16-15-6/h5,13H2,1-4H3,(H,14,18) |
InChI Key |
BOPMXJCDTMMWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1CC(=O)NN)C)C)C |
Origin of Product |
United States |
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